tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H21N5O2 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate derivatives through condensation reactions, showcasing their utility in creating structurally diverse compounds for further study. These compounds have been characterized using various spectroscopic techniques and single crystal X-ray diffraction, confirming their molecular structures and providing insights into their chemical properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activities of these compounds have been explored, with some derivatives exhibiting moderate antibacterial and anthelmintic activities. This suggests potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).
Material Science
In the realm of materials science, certain derivatives have been investigated for their anticorrosive properties, offering protection for metals against corrosion in acidic environments. This highlights the compound's potential in creating protective coatings for industrial applications (Praveen et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound, also known as “4-[1,2,4]Triazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester”, is the copper (I) ion . This compound acts as a ligand for the copper (I) ion, stabilizing it and enhancing its catalytic effect in the azide-alkyne cycloaddition (CuAAC) reaction .
Mode of Action
The compound interacts with its target, the copper (I) ion, by forming a complex. This complex formation accelerates the rate of the CuAAC reaction . The compound’s interaction with copper (I) ion suppresses cell cytotoxicity, making it biocompatible and desirable for bioconjugation in diverse chemical biology experiments .
Biochemical Pathways
The compound is involved in the biochemical pathway of the CuAAC reaction . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The compound’s role in this pathway accelerates the reaction rates, leading to faster and more efficient biochemical processes .
Pharmacokinetics
The compound is described as water-soluble , which can influence its absorption and distribution in the body. Water-soluble compounds are generally well-absorbed and can be distributed throughout the body more easily than non-water-soluble compounds.
Result of Action
The primary result of the compound’s action is the acceleration of the CuAAC reaction rates and the suppression of cell cytotoxicity . This makes the compound particularly useful in bioconjugation, a process used in chemical biology experiments to join two biomolecules together . By accelerating reaction rates and reducing cytotoxicity, the compound can enhance the efficiency and safety of these experiments .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s performance. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-15(5-7-16)10-17-9-13-8-14-17/h8-9H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXVCEBPWOADHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587714 | |
Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-91-7 | |
Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.